N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)picolinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)picolinamide” is a chemical compound with the molecular formula C16H15FN4O4 . It has a molecular weight of 346.31 g/mol .
Molecular Structure Analysis
The compound has a complex structure that includes a 7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl group and a picolinamide group . The InChI string of the compound is "InChI=1S/C16H15FN4O4/c17-11-1-3-13-10 (7-11)8-21 (15 (23)9-25-13)6-5-18-16 (24)12-2-4-14 (22)20-19-12/h1-4,7H,5-6,8-9H2, (H,18,24) (H,20,22)" .Physical and Chemical Properties Analysis
This compound has several notable properties. It has a molecular weight of 346.31 g/mol and a topological polar surface area of 100 Ų . It has 2 hydrogen bond donors and 6 hydrogen bond acceptors . The compound also has a rotatable bond count of 4 .Applications De Recherche Scientifique
Synthesis and Antibacterial Activities
A study by Cooper et al. (1990) focused on the synthesis of quinolones containing heterocyclic substituents, which have shown significant in vitro antibacterial activity, particularly against Gram-positive organisms. These compounds, including variations similar to N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)picolinamide, demonstrate the potential for developing new antibacterial agents with enhanced efficacy and spectrum of activity (Cooper, Klock, Chu, & Fernandes, 1990).
Radioligand Development for Imaging
Another research avenue is the development of radioligands for imaging purposes, such as in the study by Schou et al. (2006), which synthesized and evaluated compounds for their potential as radioligands for imaging norepinephrine transporters with PET. Although not directly mentioning this compound, the study illustrates the broader potential of fluorinated compounds in the development of diagnostic tools (Schou, Pike, Sóvágó, Gulyás, Gallagher, Dobson, Walter, Rudyk, Farde, & Halldin, 2006).
Metabolic Studies
Fluradoline's major metabolite, a nuclear hydroxylated derivative, was identified and synthesized, highlighting the importance of understanding the metabolic pathways and transformations of such compounds for their potential therapeutic applications and safety profiles. This research is pertinent to understanding the pharmacokinetics and metabolic stability of compounds related to this compound (Agnew, Rizwaniuk, Ong, & Wichmann, 1986).
Novel Synthetic Methodologies
Research into novel synthetic methodologies, such as the multi-component condensation (MCC)/SNAr methodology reported by Tempest et al. (2001), showcases the potential for creating diverse heterocyclic cores, including benzoxazepines. Such methodologies could be applicable in synthesizing derivatives of this compound for various biological applications (Tempest, Ma, Kelly, Jones, & Hulme, 2001).
Propriétés
IUPAC Name |
N-[2-(7-fluoro-3-oxo-5H-1,4-benzoxazepin-4-yl)ethyl]pyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FN3O3/c18-13-4-5-15-12(9-13)10-21(16(22)11-24-15)8-7-20-17(23)14-3-1-2-6-19-14/h1-6,9H,7-8,10-11H2,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDPUJSQEYQUWFC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)F)OCC(=O)N1CCNC(=O)C3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.